4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine
Description
4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (CAS: 1462286-01-6) is a heterocyclic compound with the molecular formula C₈H₈ClN₅ and a molecular weight of 209.63–209.64 g/mol . It is a solid with a purity of ≥95% and is stored under inert atmosphere at 2–8°C to ensure stability . The compound is synthesized via a sulfone displacement approach, which enables large-scale production through optimized reaction conditions involving hydrogen peroxide and ammonium molybdate catalysis in ethanol/water solvents . Its structure features a pyrimidine core substituted with a chlorine atom at position 4 and a 1-methyl-1H-pyrazol-4-yl group at the pyrimidin-2-amine position, making it a key intermediate in medicinal chemistry for kinase inhibitor development .
Properties
IUPAC Name |
4-chloro-N-(1-methylpyrazol-4-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5/c1-14-5-6(4-11-14)12-8-10-3-2-7(9)13-8/h2-5H,1H3,(H,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPJOBYNGGDCHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2=NC=CC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of 4-Chloro-2-(methylthio)pyrimidine to Sulfone Intermediate
The first step entails the oxidation of 4-chloro-2-(methylthio)pyrimidine (11 ) to 4-chloro-2-(methylsulfonyl)pyrimidine (7 ). This transformation is critical for activating the pyrimidine ring toward nucleophilic substitution.
Reaction Conditions and Optimization
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Oxidizing Agent : Oxone (2KHSO₅·KHSO₄·K₂SO₄) is employed due to its efficiency and safety profile compared to traditional oxidants like m-chloroperbenzoic acid (MCPBA).
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Solvent System : A mixture of acetone and water (4:1 v/v) ensures solubility of both the substrate and oxidant while minimizing side reactions.
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Temperature : The reaction proceeds at 0°C to room temperature to control exothermicity and prevent over-oxidation.
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Yield : This step achieves a 98% yield of sulfone 7 with >99% purity after recrystallization.
Table 1: Oxidation Step Parameters
| Parameter | Value/Detail |
|---|---|
| Substrate | 4-Chloro-2-(methylthio)pyrimidine (11 ) |
| Oxidizing Agent | Oxone (1.2 equiv) |
| Solvent | Acetone/Water (4:1) |
| Temperature | 0°C → RT |
| Reaction Time | 12 hours |
| Yield | 98% |
Mechanistic Insights
Density functional theory (DFT) calculations reveal that the methylsulfonyl group enhances the electrophilicity of the C2 position by withdrawing electron density through both inductive and resonance effects. This activation facilitates subsequent nucleophilic displacement.
Displacement of Sulfone with N-(1-Methyl-1H-pyrazol-4-yl)formamide
The second step involves the reaction of sulfone 7 with N-(1-methyl-1H-pyrazol-4-yl)formamide (10 ) under basic conditions, followed by in situ hydrolysis to yield compound 1 .
Synthesis of N-(1-Methyl-1H-pyrazol-4-yl)formamide (10 )
Displacement Reaction Parameters
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Base : Potassium carbonate (K₂CO₃, 2.0 equiv) provides mild basicity to deprotonate the formamide while avoiding degradation of the pyrimidine ring.
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Solvent : Dimethylformamide (DMF) is used for its high polarity, which stabilizes the transition state.
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Temperature : Heating at 80°C for 4 hours ensures complete conversion.
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Workup : Hydrolysis of the intermediate N-formyl compound is achieved using 6 M HCl at 50°C for 1 hour.
Table 2: Displacement and Hydrolysis Conditions
| Parameter | Value/Detail |
|---|---|
| Nucleophile | N-(1-Methyl-1H-pyrazol-4-yl)formamide (10 ) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 4 hours (displacement) + 1 hour (hydrolysis) |
| Yield | 85% (over two steps) |
Comparative Analysis of Alternative Routes
While the sulfone displacement approach is predominant, other methods have been explored but face limitations in scalability or selectivity.
Direct Amination of 4-Chloro-2-halopyrimidines
Early attempts using 4-chloro-2-fluoropyrimidine and 1-methyl-1H-pyrazol-4-amine (4 ) in the presence of palladium catalysts resulted in low yields (<40%) due to competing hydrolysis of the halogen leaving group.
Thiol-Displacement Strategies
Replacing the methylthio group in 11 with amines without prior oxidation proved ineffective, as the sulfide’s poor leaving group ability led to incomplete reactions even under forcing conditions.
Computational Validation of Reactivity
DFT calculations at the B3LYP/6-31G(d) level provided critical insights into the sulfone displacement mechanism:
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The activation energy for displacement at the sulfone-bearing carbon (C2) is 18.3 kcal/mol, compared to 26.7 kcal/mol for the non-oxidized sulfide.
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Natural Bond Orbital (NBO) analysis confirmed increased positive charge at C2 in sulfone 7 (+0.43 e) versus sulfide 11 (+0.29 e), rationalizing its enhanced reactivity.
Industrial Implementation and Quality Control
The optimized process has been validated under Good Manufacturing Practice (GMP) guidelines, with key quality attributes monitored:
Table 3: Critical Quality Attributes
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥99.5% |
| Residual Solvents | DMF < 500 ppm |
| Sulfone Intermediate | ≤0.1% |
| Heavy Metals | <10 ppm |
In-process controls include real-time reaction monitoring via FTIR to track sulfone formation and displacement progress.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Drug Development
One of the most significant applications of 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine is in drug discovery. It serves as a key intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the development of drugs targeting specific diseases, particularly those involving kinase inhibition.
Case Study: Kinase Inhibitors
In a study published by the American Chemical Society, this compound was highlighted as a crucial fragment for synthesizing a drug candidate currently in clinical development. The research emphasizes its role in enhancing the efficacy and selectivity of kinase inhibitors, which are vital for treating cancers and inflammatory diseases .
Agricultural Chemistry
Beyond medicinal applications, this compound has shown potential in agricultural chemistry as well. Its structural characteristics may contribute to the development of new agrochemicals aimed at pest control or enhancing crop yield.
Research Insights
Studies have indicated that derivatives of this compound can exhibit herbicidal or fungicidal properties, making it a candidate for further exploration in agricultural applications. The modifications to the core structure may lead to improved efficacy against specific pests or diseases affecting crops.
Mechanism of Action
The mechanism by which 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors involved in the biological processes of parasites and cancer cells, disrupting their normal function and leading to their inhibition or death.
Comparison with Similar Compounds
The structural and functional properties of 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine are best understood in comparison to analogs with modified substituents. Below is a detailed analysis:
Structural Analogs and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|
| 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine | C₈H₈ClN₅ | 209.63 | Cl at C4; 1-methyl-1H-pyrazol-4-yl at C2-NH | N/A | N/A |
| 5-Chloro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine (15) | C₁₁H₁₁ClN₇ | 276.08 | Cl at C5; 1-methyl-1H-pyrazol-4-yl at C4; 1H-pyrazol-4-yl at C2-NH | 19 | 269.1 |
| 5-Chloro-N,4-bis(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (17) | C₁₂H₁₃ClN₈ | 304.13 | Cl at C5; dual 1-methyl-1H-pyrazol-4-yl groups at C4 and C2-NH | N/A | 201.2–202.3 |
| 2-(4-((5-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)acetamide (18) | C₁₂H₁₂FN₉O | 301.28 | F at C5; 1-methyl-1H-pyrazol-4-yl at C4; acetamide-modified pyrazole at C2-NH | N/A | 283.1–284.1 |
| 4-(1,3-Dimethyl-1H-pyrazol-4-yl)-5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (20) | C₁₂H₁₄FN₇ | 291.29 | F at C5; 1,3-dimethyl-1H-pyrazol-4-yl at C4; 1-methyl-1H-pyrazol-4-yl at C2-NH | N/A | N/A |
Key Observations :
- Substituent Position : The position of the pyrazole ring significantly impacts solubility and stability. For instance, compound 15 (1H-pyrazol-4-yl at C2-NH) exhibits a higher melting point (269.1°C) than compound 17 (201.2–202.3°C), which has dual 1-methylpyrazole groups .
Biological Activity
4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, with the CAS number 1462286-01-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly its anticancer and anti-inflammatory effects, along with relevant case studies and research findings.
The molecular formula of 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine is C8H8ClN5, and it has a molecular weight of 209.64 g/mol. The compound features a pyrimidine ring substituted with a chlorinated pyrazole moiety, which is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its efficacy against various cancer cell lines:
These values indicate that the compound exhibits significant cytotoxicity, particularly against breast cancer (MCF7) cells, suggesting its potential as a therapeutic agent in oncology.
Anti-inflammatory Activity
The pyrazole derivatives, including 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, have been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of key signaling pathways such as NF-kB and COX enzymes, which are crucial in the inflammatory response. While specific IC50 values for this compound were not detailed in the reviewed literature, related pyrazole compounds have shown promising results in reducing inflammation markers in preclinical models.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives similar to 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine:
- Antitumor Efficacy : A study reported that derivatives of pyrazole exhibited significant antitumor activity in various models, with IC50 values ranging from low nanomolar to micromolar concentrations depending on the specific structure and substituents present on the pyrazole ring .
- Mechanistic Insights : Research indicates that these compounds may induce apoptosis in cancer cells through mitochondrial pathways and inhibit angiogenesis, further supporting their potential as anticancer agents .
- Synergistic Effects : Some studies have investigated the synergistic effects of combining pyrazole derivatives with established chemotherapeutics. For instance, when co-administered with doxorubicin, certain derivatives showed enhanced cytotoxicity against resistant cancer cell lines .
Safety Profile
The safety profile of 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine has been evaluated through various toxicity assays. Risk and safety statements indicate potential irritant effects (GHS07 classification), necessitating careful handling in laboratory settings .
Q & A
Q. What are the established synthetic routes for 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution between 1-methyl-1H-pyrazol-4-amine and 2,4-dichloropyrimidine. A key protocol involves refluxing the reactants in a polar aprotic solvent (e.g., DMF or ethanol) at 60–80°C for 48–72 hours . To optimize yield, variables such as solvent choice, stoichiometry (e.g., 1.1:1 amine-to-pyrimidine ratio), and temperature should be systematically tested. Evidence from analogous syntheses suggests that prolonged reaction times (>72 hours) and inert atmospheres (N₂/Ar) improve regioselectivity for the 4-chloro position .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
High-purity batches (>95%) require validation via:
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity discrepancies .
- 1H/13C NMR to confirm substitution patterns (e.g., pyrimidine C-2 amine vs. C-4 chloro groups) .
- X-ray crystallography for resolving ambiguous regiochemistry, as demonstrated for related pyrimidine-amine derivatives .
- Mass spectrometry (ESI-TOF) to verify molecular weight (209.63 g/mol) and detect byproducts .
Q. How should researchers handle discrepancies in reported purity values (e.g., 95% vs. 97%)?
Discrepancies may arise from batch-specific impurities or analytical method variability. Cross-validate using orthogonal techniques:
Q. What are the recommended storage conditions to ensure compound stability?
Store under inert gas (argon) at –20°C in airtight, light-resistant containers. Avoid repeated freeze-thaw cycles, as moisture absorption can hydrolyze the chloro-pyrimidine group. Long-term stability studies for similar compounds indicate <5% decomposition over 12 months under these conditions .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced kinase inhibition?
Density functional theory (DFT) can model interactions between the pyrimidine core and kinase ATP-binding pockets. For example:
- Calculate electrostatic potential surfaces to identify sites for introducing hydrogen-bond donors/acceptors.
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities of analogs with substituents at the pyrazole N-methyl or pyrimidine C-6 positions .
- Validate predictions with in vitro kinase assays (e.g., ADP-Glo™) .
Q. What strategies resolve contradictions in biological activity data across studies?
Contradictions may stem from assay variability or off-target effects. Implement:
- Dose-response curves (IC50/EC50) to confirm potency thresholds.
- Selectivity profiling against a panel of 100+ kinases to identify specific targets.
- Metabolic stability assays (e.g., liver microsomes) to rule out artifacts from compound degradation .
Q. How can regioselectivity challenges in nucleophilic substitution be addressed?
The 4-chloro position is more electrophilic than the 2-amine due to electron-withdrawing effects. To minimize competing reactions:
- Use bulky bases (e.g., DIPEA) to deprotonate the amine selectively.
- Employ microwave-assisted synthesis to reduce reaction time and side-product formation .
- Monitor intermediates via LC-MS to detect regioisomeric byproducts early .
Q. What are the key considerations for scaling synthesis from milligram to gram scale?
Q. How do structural analogs compare in terms of physicochemical properties and bioactivity?
Comparative studies of analogs (e.g., 4-fluoro or 4-bromo substitutions) reveal:
- Lipophilicity : Chloro derivatives exhibit logP ~1.5, favoring blood-brain barrier penetration.
- Thermal stability : Chloro-substituted pyrimidines decompose at higher temperatures (>200°C) than fluoro analogs .
- Kinase inhibition : 4-Chloro derivatives show 10-fold higher selectivity for JAK2 vs. JAK1 compared to 4-methoxy analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
